Home > Products > Screening Compounds P92475 > 2-(3-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide
2-(3-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide -

2-(3-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide

Catalog Number: EVT-4561711
CAS Number:
Molecular Formula: C20H25N3O2
Molecular Weight: 339.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action

2-(3-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide has been identified as a potential inhibitor of osteoclast differentiation []. This effect is proposed to be mediated through the downregulation of several osteoclast-specific marker genes and proteins, including c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9 []. The exact molecular mechanism by which it interferes with these targets remains to be fully elucidated. Further studies are needed to identify the specific signaling pathways and protein interactions involved in its inhibitory effects on osteoclast differentiation.

Applications

The primary scientific application of 2-(3-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide, as identified in the literature, is in the research of bone diseases. Specifically, its potential as an inhibitor of osteoclast differentiation makes it a promising candidate for the development of new therapies for osteoporosis and other bone-related disorders characterized by excessive bone resorption [].

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA)

Compound Description: NAPMA is a potent inhibitor of osteoclast differentiation, the process responsible for bone resorption. [] It effectively suppresses the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages without exhibiting cytotoxic effects. [] NAPMA achieves this by downregulating the expression of key osteoclast-specific markers at both the gene and protein levels, including c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9. [] Consequently, NAPMA treatment leads to decreased bone resorption and actin ring formation. [] Studies have demonstrated NAPMA's protective effect against ovariectomy-induced bone loss in vivo, highlighting its potential as a therapeutic agent for osteoporosis and other bone diseases characterized by excessive bone resorption. []

N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl)

Compound Description: PPOA-N-Ac-2-Cl significantly inhibits osteoclast differentiation in a dose-dependent manner without causing significant cytotoxicity. [] This compound effectively reduces the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells, indicating its interference with osteoclastogenesis. [] PPOA-N-Ac-2-Cl achieves this inhibition by downregulating the expression of crucial osteoclast-specific marker genes, including TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5), during RANKL-mediated osteoclastogenesis. [] Furthermore, it attenuates the protein levels of CtsK, a key protease involved in bone resorption. [] As a result, PPOA-N-Ac-2-Cl effectively diminishes bone resorption activity and hinders F-actin ring formation, signifying its potential as a therapeutic candidate for managing osteoclast-related bone diseases. []

Properties

Product Name

2-(3-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide

IUPAC Name

2-(3-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C20H25N3O2/c1-16-6-5-7-17(14-16)25-15-20(24)21-18-8-3-4-9-19(18)23-12-10-22(2)11-13-23/h3-9,14H,10-13,15H2,1-2H3,(H,21,24)

InChI Key

LCZXUQMWBHAHOF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.